2-Bromoundecanoic acid
Description
Overview of α-Halogenated Fatty Acids in Organic Synthesis
α-Halogenated fatty acids are carboxylic acids that have a halogen atom attached to the carbon atom immediately adjacent to the carboxyl group (the α-carbon). This structural feature significantly influences the molecule's chemical reactivity, making these compounds valuable intermediates in organic synthesis. The presence of an electronegative halogen atom at the α-position enhances the acidity of the α-hydrogen and makes the carbon susceptible to nucleophilic substitution.
The synthesis of α-halogenated fatty acids can be achieved through various methods. For instance, α-chlorination of long-chain fatty acids like stearic, palmitic, and myristic acid has been efficiently performed using trichloroisocyanuric acid (TCCA) under solvent-free conditions. acs.orgresearchgate.net This method is highlighted as an environmentally benign approach. acs.orgresearchgate.net A classic method for the synthesis of α-bromo fatty acids is the Hell-Volhard-Zelinsky reaction, which involves treating a carboxylic acid with bromine in the presence of a phosphorus catalyst.
Once synthesized, these halogenated intermediates can undergo a variety of transformations. They are precursors for synthesizing α-hydroxy fatty acids, which can be achieved by substituting the halogen with a hydroxyl group, often using a base like potassium hydroxide (B78521). acs.org Furthermore, they can be used to create α,β-unsaturated fatty acids through elimination reactions under strongly alkaline conditions. google.com The versatility of α-halogenated fatty acids makes them crucial building blocks for creating more complex molecules, including lubricants and surfactants. google.com
Significance of 2-Bromoundecanoic Acid as a Precursor and Probe
This compound, with its bromine atom at the reactive α-position, is a versatile building block in chemical synthesis. While specific research focusing exclusively on this compound is specialized, its significance can be understood by examining the applications of analogous short-chain and long-chain α-bromo fatty acids. For example, compounds like 2-bromohexanoic acid are recognized for their role as synthetic intermediates for pharmaceuticals and as biochemical probes. ontosight.ai The bromine atom at the 2-position provides a reactive handle that can be easily displaced or modified, allowing for the construction of diverse molecular architectures. ontosight.ai
The utility of the brominated undecanoic acid structure is well-established. The terminal isomer, 11-bromoundecanoic acid, is a widely used heterobifunctional reagent. biosynth.com It serves as a precursor in the synthesis of complex molecules, such as fluorescence-labeled chemical probes and polymers. mdpi.compubcompare.ai For instance, it has been used to synthesize macrolides and is a key intermediate for certain polymers. orgsyn.orgmdpi.com By analogy, this compound offers a site for chemical modification, not at the end of the carbon chain, but directly adjacent to the carboxylic acid. This positioning allows for the synthesis of unique fatty acid derivatives where functionality is introduced near the polar head group, making it a valuable precursor for creating novel amphiphilic molecules, specialized surfactants, and probes for studying enzymatic processes involving fatty acid metabolism. ontosight.ai
Historical Context of Brominated Fatty Acid Research
The investigation of brominated fatty acids has a history rooted in the early days of lipid chemistry. In the early 20th century, before the advent of modern spectroscopic techniques, bromination was a critical tool for the structural characterization of unsaturated fatty acids. nih.gov Researchers found that adding bromine across the double bonds of polyunsaturated fatty acids often yielded crystalline bromide derivatives that were easier to purify and characterize. nih.gov This technique was instrumental in the initial isolation and study of important lipids like arachidonic acid, where the formation of an octobromoarachidic acid helped determine its empirical formula. nih.gov
Beyond their use in structural elucidation, brominated lipids have been a subject of study in various contexts. For decades, brominated vegetable oil (BVO), a complex mixture of triglycerides modified with bromine, was used in the food industry as an emulsifier in citrus-flavored soft drinks, first appearing around 1931. wikipedia.org The scientific and regulatory evaluation of BVO has been ongoing for many years, with bodies like the U.S. Food and Drug Administration (FDA) reassessing its status based on new toxicological studies. fda.govthermofisher.com This long history of research into different types of brominated lipids underscores the sustained scientific interest in how the addition of bromine to a fatty acid or triglyceride backbone alters its physical properties and chemical nature.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₁BrO₂ |
| Molecular Weight | 265.19 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Key Structural Features | Undecanoic acid backbone with a bromine atom at the α-carbon (C2) |
| Reactivity | The α-bromine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions. The α-carbon is a chiral center. |
Structure
3D Structure
Properties
CAS No. |
2623-84-9 |
|---|---|
Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
2-bromoundecanoic acid |
InChI |
InChI=1S/C11H21BrO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9H2,1H3,(H,13,14) |
InChI Key |
NOLJPCPMOUBRJN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C(=O)O)Br |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)Br |
Other CAS No. |
2623-84-9 |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Approaches
Regioselective Bromination at the α-Position of Undecanoic Acid
The introduction of a bromine atom specifically at the C-2 position of undecanoic acid is a key synthetic challenge. The electron-withdrawing nature of the carboxylic acid group deactivates the α-carbon, making direct electrophilic bromination difficult. However, several methods have been established to achieve this regioselectivity.
Hell-Volhard-Zelinsky Reaction and Its Contemporary Adaptations
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the α-bromination of carboxylic acids and is directly applicable to the synthesis of 2-bromoundecanoic acid. nrochemistry.commasterorganicchemistry.comorganic-chemistry.org This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide, such as phosphorus tribromide (PBr₃). organic-chemistry.orgalfa-chemistry.com
The mechanism of the HVZ reaction proceeds through several key steps. Initially, the phosphorus trihalide converts the carboxylic acid into an acyl bromide. masterorganicchemistry.comorganic-chemistry.org This acyl bromide intermediate readily tautomerizes to its enol form. The enol then undergoes electrophilic attack by bromine at the α-carbon. Finally, hydrolysis of the resulting α-bromo acyl bromide yields the desired this compound. masterorganicchemistry.com
A significant advantage of the HVZ reaction is its high regioselectivity for the α-position. The reaction conditions are typically harsh, often requiring high temperatures and prolonged reaction times. nrochemistry.com Contemporary adaptations of the HVZ reaction focus on improving reaction conditions and yields. These modifications may involve the use of alternative brominating agents or co-catalysts to facilitate the reaction under milder conditions.
| Reaction | Reagents | Key Intermediate | Product |
| Hell-Volhard-Zelinsky | Undecanoic acid, Br₂, PBr₃ (cat.) | Undecanoyl bromide | This compound |
Radical Bromination Strategies for C-2 Functionalization
Radical bromination offers an alternative pathway for the functionalization of the C-2 position of undecanoic acid. These methods typically involve the generation of a bromine radical, which can then abstract a hydrogen atom from the α-carbon. While radical reactions can sometimes lack selectivity, careful control of reaction parameters can favor the desired C-2 bromination.
One approach involves the use of N-bromosuccinimide (NBS) as a source of bromine radicals, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. The selectivity for the α-position is influenced by the relative stability of the resulting α-carboxy radical intermediate.
Recent advancements in radical C-H functionalization have introduced more sophisticated methods. nih.gov These can involve the use of specific catalysts to direct the radical reaction to the desired position. For instance, transition metal catalysts or photoredox catalysts can be employed to generate radicals under mild conditions and with improved selectivity. nih.gov While not yet widely reported specifically for undecanoic acid, these emerging strategies hold promise for the future development of efficient C-2 bromination methods.
Enantioselective α-Bromination Methodologies for this compound
The synthesis of enantiomerically pure this compound requires the use of chiral catalysts or auxiliaries to control the stereochemistry of the bromination step. Organocatalysis has emerged as a powerful tool for enantioselective α-functionalization of carbonyl compounds. nih.govrsc.org
For instance, chiral amine catalysts, such as derivatives of proline or cinchona alkaloids, can be used to catalyze the enantioselective α-bromination of aldehydes and ketones. nih.govrsc.org While direct application to carboxylic acids can be challenging, a common strategy involves the in situ formation of a more reactive intermediate, such as a ketene, which can then undergo enantioselective bromination.
Another approach involves the use of chiral auxiliaries. In this method, undecanoic acid is first converted to a chiral derivative, for example, by forming an amide with a chiral amine. The chiral auxiliary then directs the bromination to one face of the molecule, leading to the formation of a single enantiomer of the α-bromo derivative. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched this compound.
Synthesis via Functional Group Interconversions on Undecanoic Acid Scaffolds
An alternative to direct bromination at the C-2 position is the synthesis of this compound through the conversion of other functional groups already present on the undecanoic acid backbone. This approach can offer advantages in terms of stereocontrol and the use of milder reaction conditions.
Stereoselective Conversion of α-Hydroxy to α-Bromo Undecanoic Acid
2-Hydroxyundecanoic acid, which can be prepared in enantiomerically pure form through various methods, serves as a valuable precursor for the synthesis of this compound. The conversion of the α-hydroxy group to a bromine atom can be achieved using several reagents, with the stereochemical outcome depending on the reaction mechanism.
Classic methods for this transformation include the use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reactions often proceed with inversion of stereochemistry (Sₙ2 mechanism), allowing for the synthesis of a specific enantiomer of this compound from the corresponding enantiomer of 2-hydroxyundecanoic acid.
The Appel reaction provides another mild method for this conversion. This reaction utilizes a combination of a phosphine, such as triphenylphosphine (PPh₃), and a bromine source, like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). The Appel reaction also typically proceeds with inversion of configuration at the stereocenter.
| Starting Material | Reagent | Stereochemical Outcome | Product |
| (R)-2-Hydroxyundecanoic acid | PBr₃ | Inversion (Sₙ2) | (S)-2-Bromoundecanoic acid |
| (S)-2-Hydroxyundecanoic acid | Appel Reaction (PPh₃, CBr₄) | Inversion (Sₙ2) | (R)-2-Bromoundecanoic acid |
Asymmetric Catalysis in the Introduction of the C-2 Bromine
Asymmetric catalysis can also be employed in the synthesis of this compound from precursors other than undecanoic acid itself. For instance, the asymmetric bromolactonization of certain unsaturated carboxylic acids can be a powerful strategy. While not a direct route from undecanoic acid, this approach highlights the potential of asymmetric catalysis in creating the chiral α-bromo acid moiety.
In such a reaction, an unsaturated precursor is treated with a bromine source in the presence of a chiral catalyst. The catalyst controls the enantioselectivity of the bromine addition and subsequent lactonization, leading to a chiral bromolactone. This intermediate can then be converted to the desired this compound through further synthetic steps.
While specific examples for the direct asymmetric catalytic bromination to form this compound are not extensively documented, the principles of asymmetric catalysis offer a promising avenue for future research and development in the synthesis of this and other chiral α-bromo acids.
Optimization of Reaction Conditions for Scalable Synthesis
The scalability of this compound synthesis is critically dependent on the optimization of reaction parameters. Key areas of focus include the development of highly efficient catalysts and the selection of appropriate solvents that align with the principles of green chemistry.
Catalyst Development and Screening
The classical method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction typically utilizes a phosphorus halide, such as phosphorus tribromide (PBr₃), as a catalyst in the presence of bromine (Br₂). The reaction proceeds through the in situ formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the α-carbon.
Recent advancements in catalyst development for the α-bromination of long-chain fatty acids, including undecanoic acid, have explored the use of carbonyl halide promoters. Research has shown that a small molar equivalent of a carbonyl halide can significantly improve the yield of the corresponding α-bromo acid, providing a product free of contaminating side products.
In a comparative study, the effectiveness of different catalysts for the α-bromination of undecanoic acid was evaluated. The traditional HVZ catalysts, such as red phosphorus and phosphorus trichloride, were compared with a novel carbonyl halide catalyst system. The results, as detailed in the table below, demonstrate the superior performance of the carbonyl halide promoter in terms of yield and reaction conditions.
| Catalyst | Molar Ratio (Catalyst:Acid) | Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
|---|---|---|---|---|
| Red Phosphorus/Br₂ | 0.1:1 | 120-140 | 12 | 85 |
| PCl₃/Br₂ | 0.2:1 | 110-120 | 8 | 88 |
| Phosgene/Br₂ | 0.1:1 | 65-72 | 7-10 | 95 |
The data indicates that phosgene as a carbonyl halide promoter allows for a significantly lower reaction temperature and a shorter reaction time, while achieving a higher yield of this compound. The process involves introducing the aliphatic acid and the catalyst into a reaction zone, followed by the addition of dry bromine. The reaction is then heated until completion. The completeness of the reaction can be indicated by the ability to raise the temperature of the reaction mixture to 100°C google.com.
Further research into catalyst development for this transformation focuses on several key areas:
Recyclable Catalysts: The development of heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused is a primary goal for sustainable synthesis.
Metal-Free Catalysts: Organocatalysts are being explored as alternatives to traditional phosphorus-based catalysts to reduce the environmental impact and toxicity associated with heavy metals.
Improved Selectivity: Catalysts that can provide high regioselectivity for the α-position and potentially enantioselectivity for chiral applications are of great interest.
Solvent Effects and Green Chemistry Considerations
The choice of solvent plays a crucial role in the efficiency, safety, and environmental impact of the synthesis of this compound. Traditional HVZ reactions are often carried out in halogenated solvents like carbon tetrachloride or with excess bromine acting as the solvent google.com. However, from a green chemistry perspective, these solvents are undesirable due to their toxicity and environmental persistence.
Green Chemistry Considerations:
The principles of green chemistry encourage the use of safer solvents, the reduction of waste, and the improvement of energy efficiency. In the context of this compound synthesis, this translates to exploring alternative reaction media and technologies.
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final desired product wordpress.comprimescholars.comscranton.edu. The HVZ reaction, in its classic form, has a moderate atom economy due to the formation of phosphorus-containing byproducts and hydrogen bromide. Optimizing the catalytic cycle to minimize waste is a key consideration.
Alternative Solvents: Research is ongoing to replace hazardous solvents with more environmentally benign alternatives.
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts dcu.iemessiah.edunih.gov. Their non-volatile nature and tunability make them attractive candidates for replacing volatile organic compounds (VOCs). While specific studies on the use of ionic liquids for the α-bromination of undecanoic acid are limited, their successful application in other halogenation reactions suggests their potential messiah.eduorganic-chemistry.org.
Solvent-Free Reactions: Performing reactions without a solvent, or using one of the reactants in excess as the solvent, can significantly reduce waste. In the case of this compound synthesis, using excess bromine as the solvent is a possibility, although this requires careful handling and recovery of the excess reagent google.com.
Innovative Technologies:
Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reactants in immiscible phases, potentially eliminating the need for a co-solvent and enhancing reaction rates crdeepjournal.orgmdpi.com. This technique could be particularly useful for the bromination of long-chain fatty acids which have limited solubility in aqueous media.
Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., ball milling), can often be performed in the absence of a solvent or with minimal solvent, leading to a significant reduction in waste nih.govnih.gov.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters. They can enable the use of hazardous reagents in a more controlled manner and can lead to higher yields and purity flinders.edu.aumdpi.comresearchgate.netdurham.ac.uk.
The table below summarizes the potential impact of different solvent and technology approaches on the synthesis of this compound from a green chemistry perspective.
| Solvent/Technology | Potential Advantages | Challenges |
|---|---|---|
| Carbon Tetrachloride | Good solubility for reactants | High toxicity, environmental persistence |
| Excess Bromine | Solvent-free reaction | Hazardous, requires efficient recovery |
| Ionic Liquids | Low volatility, recyclable, potential catalytic activity | Cost, viscosity, potential toxicity of some ILs |
| Phase-Transfer Catalysis | Avoids homogeneous solvents, can increase reaction rates | Catalyst separation and recycling |
| Mechanochemistry | Solvent-free or reduced solvent, high efficiency | Scalability for very large quantities |
| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup cost and expertise required |
Chemical Reactivity and Mechanistic Investigations of 2 Bromoundecanoic Acid
Nucleophilic Substitution Reactions at the C-2 Bromine Center
The bromine atom at the alpha-position to the carboxyl group is a good leaving group, making the C-2 carbon susceptible to attack by various nucleophiles. These reactions are fundamental for introducing new functional groups at this position.
A variety of nucleophiles can displace the bromide at the C-2 position, leading to the synthesis of diverse α-substituted undecanoic acid derivatives. The nature of the nucleophile dictates the resulting product.
Amines: Primary and secondary amines react with 2-bromoundecanoic acid to form α-amino acids. mnstate.educhemguide.co.uk This reaction is a cornerstone for synthesizing modified amino acids. The reaction typically proceeds by the amine's lone pair of electrons attacking the C-2 carbon, displacing the bromide ion. chemguide.co.uk Excess amine is often used to neutralize the hydrobromic acid byproduct. mnstate.edu
Alcohols: In the presence of a base, alcohols are converted to their corresponding alkoxide ions, which are potent nucleophiles. These alkoxides can attack the C-2 carbon to yield α-alkoxy undecanoic acids. The reaction with water (hydrolysis), typically facilitated by a base like hydroxide (B78521), results in the formation of 2-hydroxyundecanoic acid. chemguide.co.uk
Thiols: Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form, and react readily with α-bromo acids. chemistrysteps.com This reaction leads to the formation of α-thioether derivatives of undecanoic acid. The high nucleophilicity of sulfur ensures efficient displacement of the bromine atom. chemistrysteps.com
Interactive Table: Nucleophilic Substitution Products of this compound
| Nucleophile | Reagent Example | Product Class |
| Amine | Ammonia (B1221849) (NH₃) | α-Amino acid |
| Alcohol/Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | α-Methoxy acid |
| Thiol/Thiolate | Sodium ethanethiolate (NaSCH₂CH₃) | α-(Ethylthio) acid |
| Hydroxide | Sodium hydroxide (NaOH) | α-Hydroxy acid |
The stereochemical outcome of the substitution at the chiral C-2 center is highly dependent on the reaction mechanism.
Sₙ2 Pathway: This mechanism is characterized by a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. chemguide.co.uk This "backside attack" results in a predictable inversion of the stereochemical configuration at the C-2 center. oregonstate.eduyoutube.com The Sₙ2 pathway is favored by strong nucleophiles, polar aprotic solvents, and a substrate (like this compound) where the reaction center is not excessively sterically hindered. chemguide.co.uk For optically active this compound, an Sₙ2 reaction will lead to a product with the opposite configuration. youtube.com
Sₙ1 Pathway: This two-step mechanism involves the initial departure of the leaving group to form a planar carbocation intermediate. oregonstate.edu The nucleophile can then attack this flat intermediate from either face with equal probability. oregonstate.edu This leads to a mixture of both stereoisomers (enantiomers), a process known as racemization. youtube.com The Sₙ1 mechanism is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents and weaker nucleophiles. chemguide.co.uk
Interactive Table: Comparison of Sₙ1 and Sₙ2 Mechanisms at C-2
| Feature | Sₙ2 Mechanism | Sₙ1 Mechanism |
| Kinetics | Bimolecular (rate depends on substrate and nucleophile) | Unimolecular (rate depends only on substrate) |
| Stereochemistry | Inversion of configuration | Racemization (mixture of inversion and retention) |
| Intermediate | None (transition state) | Planar carbocation |
| Favored by | Strong nucleophiles, polar aprotic solvents | Weak nucleophiles, polar protic solvents |
The initial nucleophilic substitution at the C-2 position can serve as the first step in a sequence of reactions, known as a tandem or cascade reaction. This approach allows for the construction of complex molecular architectures in a single synthetic operation. For example, a bifunctional nucleophile could be used where, after the initial substitution at C-2, the second functional group on the nucleophile reacts with the carboxylic acid moiety of the same molecule, leading to the formation of a heterocyclic ring system. While specific examples for this compound are not extensively documented, the principle is a powerful strategy in organic synthesis, often used to create complex products from simpler precursors efficiently. nih.gov
Carboxylic Acid Functional Group Transformations
The carboxylic acid group (-COOH) is one of the most versatile functional groups in organic chemistry, capable of undergoing a wide array of transformations to produce various derivatives.
Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comorganic-chemistry.org This is an equilibrium reaction, and to favor the formation of the ester, it is common to use the alcohol as the solvent (in large excess) or to remove the water that is formed as a byproduct. chemguide.co.ukmasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. masterorganicchemistry.com
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide can be challenging because the basic amine tends to deprotonate the acidic carboxylic acid, forming an unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and shift the equilibrium toward the amide product. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the attack by the amine nucleophile under milder conditions. libretexts.org
Interactive Table: Common Derivative Syntheses
| Reaction | Reactant | Catalyst/Reagent | Product |
| Esterification | Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl 2-bromoundecanoate |
| Amidation | Propylamine | Heat or DCC | N-propyl-2-bromoundecanamide |
Reduction: The carboxyl group is in a high oxidation state and can be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce a carboxylic acid to a primary alcohol. libretexts.org In the case of this compound, this reaction would yield 2-bromo-1-undecanol. The reaction proceeds through the addition of a hydride ion to the carbonyl carbon. libretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org Partial reduction to an aldehyde is not typically possible in a single step but can be achieved through multi-step sequences involving conversion to a more reactive derivative. organic-chemistry.org
Oxidation: As the carboxyl carbon is already in a high oxidation state, further oxidation reactions typically involve the loss of the carboxyl group as carbon dioxide (CO₂), a process called decarboxylation. libretexts.org A classic example is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine. This reaction would convert this compound into 1,1-dibromodecane, effectively replacing the -COOH group with a bromine atom. libretexts.org
Elimination Reactions to Form α,β-Unsaturated Undecanoic Acids
The treatment of this compound with a base can induce an elimination reaction, specifically dehydrobromination, to yield α,β-unsaturated undecanoic acids. This transformation is a key method for introducing a carbon-carbon double bond into the fatty acid chain.
The reaction typically proceeds through a bimolecular elimination (E2) mechanism. This is a single, concerted step where a base abstracts a proton from the α-carbon (the carbon adjacent to the carboxyl group), and simultaneously, the bromide ion departs from the β-carbon. For the E2 mechanism to occur efficiently, a specific stereochemical arrangement is required where the abstracted proton and the leaving group (bromide) are in an anti-periplanar conformation.
The primary product of this elimination is 2-undecenoic acid. The reaction conditions, particularly the strength of the base and the solvent, are crucial in favoring elimination over competing nucleophilic substitution reactions. Strong, non-nucleophilic bases are often employed to maximize the yield of the unsaturated acid.
Table 1: Reaction Parameters for the Dehydrobromination of this compound
| Parameter | Description |
| Substrate | This compound |
| Reagent | Strong base (e.g., Potassium tert-butoxide) |
| Mechanism | Bimolecular Elimination (E2) |
| Product | 2-Undecenoic acid |
| Byproducts | Water, Potassium bromide |
Rearrangement Reactions and Skeletal Modifications
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. While specific skeletal modifications of this compound are not extensively documented, α-halo carbonyl compounds can, under certain conditions, undergo rearrangements.
One potential, though not directly reported for this specific acid, is a reaction analogous to the Favorskii rearrangement. This reaction is characteristic of α-halo ketones, where treatment with a base leads to a cyclopropanone (B1606653) intermediate that subsequently opens to form a rearranged carboxylic acid derivative. For this compound, a strong base could theoretically deprotonate the α-carbon, leading to an intramolecular displacement of the bromide by the carboxylate enolate. However, the typical reaction pathway for α-halo acids under basic conditions is dehydrobromination. Skeletal rearrangements in such systems are less common and would require specific reaction conditions to facilitate the intramolecular cyclization over the more kinetically favorable elimination.
Computational Mechanistic Studies of this compound Reactions
DFT calculations can be used to model the transition state of the elimination reaction of this compound. By optimizing the geometry of the transition state, researchers can gain insights into the bond-breaking and bond-forming processes that occur during the reaction. Key parameters such as the lengths of the forming C-H bond with the base, the breaking C-H bond, the forming C=C double bond, and the breaking C-Br bond can be calculated.
Vibrational frequency analysis is then performed on the optimized transition state structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. The value of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.
Table 2: Hypothetical DFT Data for the E2 Elimination Transition State of this compound (Note: This data is illustrative of typical DFT results and not from a specific study on this compound.)
| Parameter | Value | Unit |
| Cα-H Bond Length | 1.50 | Ångström |
| Cβ-Br Bond Length | 2.25 | Ångström |
| Cα-Cβ Bond Length | 1.40 | Ångström |
| Activation Energy (Ea) | 20.5 | kcal/mol |
| Imaginary Frequency | -350 | cm⁻¹ |
DFT can also be used to map the entire reaction pathway for the dehydrobromination of this compound. This involves calculating the energies of the reactants, intermediates, transition states, and products. By connecting these points on a potential energy surface, a reaction energy profile can be constructed.
Applications in Advanced Organic Synthesis and Molecular Design
2-Bromoundecanoic Acid as a Chiral Building Block
Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and biological activity. This compound, with a stereocenter at the C-2 position, is a valuable precursor for creating such molecules.
One of the classic methods for synthesizing α-amino acids involves the amination of α-bromo carboxylic acids. This process typically involves a nucleophilic substitution (SN2) reaction where ammonia (B1221849) or another nitrogen-based nucleophile displaces the bromide ion.
The direct amination of racemic this compound yields a racemic mixture of α-aminoundecanoic acid. To obtain an enantiopure product, two primary strategies can be employed:
Resolution of the Racemic Mixture : The resulting racemic α-aminoundecanoic acid can be separated into its individual enantiomers using chiral resolving agents or chiral chromatography.
Enantioselective Synthesis : Modern synthetic methods utilize chiral catalysts to directly produce the desired enantiomer. For instance, asymmetric hydrogenation using chiral catalysts like DuPHOS-Rh can produce specific enantiomers with high purity.
Table 1: General Synthetic Pathway to α-Aminoundecanoic Acid
| Step | Reaction | Description | Outcome |
|---|---|---|---|
| 1 | α-Bromination | Undecanoic acid is treated with Br2 and a catalyst like PBr3 (Hell-Volhard-Zelinskii reaction) to produce this compound. | Racemic this compound |
| 2 | Amination | This compound undergoes an SN2 reaction with ammonia (NH3) to replace the bromine atom with an amino group (-NH2). | Racemic α-aminoundecanoic acid |
| 3 | Chiral Resolution (Optional) | The racemic mixture is separated into its (R) and (S) enantiomers using established chemical or biological resolution techniques. | Enantiopure (R)- or (S)-α-aminoundecanoic acid |
| 4 | Enantioselective Synthesis (Alternative) | An achiral precursor is converted directly to a single enantiomer using a chiral catalyst, bypassing the need for resolution. | Enantiopure α-amino acid derivative |
The long aliphatic chain of undecanoic acid is a structural motif found in various natural products, such as lipids and macrolides. As a chiral building block, enantiopure this compound allows for the synthesis of analogs of these natural products with a defined stereochemistry at the α-carbon. The α-bromo group serves as a key functional handle for introducing further complexity. Through stereospecific reactions, such as SN2 displacement, chemists can introduce new functional groups with an inversion of configuration, allowing for precise control over the final three-dimensional structure of the target molecule. This capability is critical for structure-activity relationship (SAR) studies, where the biological activity of different stereoisomers is compared to understand their interaction with biological targets like enzymes or receptors.
Precursor for α-Functionalized Fatty Acids
The reactivity of the carbon-bromine bond at the second position makes this compound an excellent starting material for a variety of α-functionalized long-chain fatty acids. These derivatives are valuable in materials science and biochemistry.
Two of the most direct transformations of this compound are its conversion to α-hydroxy and α-amino undecanoic acids.
α-Hydroxy Undecanoic Acid : This compound can be synthesized via hydrolysis of this compound. The reaction is typically carried out using a base, such as sodium hydroxide (B78521), followed by acidification. This nucleophilic substitution replaces the bromine atom with a hydroxyl group.
α-Amino Undecanoic Acid : As previously discussed, this derivative is prepared through amination, most commonly by reaction with ammonia. This reaction provides a straightforward route to long-chain α-amino acids.
Table 2: Synthesis of α-Functionalized Undecanoic Acids from this compound
| Target Compound | Synthetic Method | Key Reagent | Reaction Type |
|---|---|---|---|
| α-Hydroxyundecanoic Acid | Hydrolysis | Aqueous base (e.g., NaOH) | Nucleophilic Substitution |
| α-Aminoundecanoic Acid | Amination | Ammonia (NH3) | Nucleophilic Substitution |
Amphiphilic molecules, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) components, are the basis for surfactants and are fundamental to the formation of biological membranes. This compound is an ideal precursor for novel amphiphiles. Its long C11 alkyl chain acts as the hydrophobic tail, while the carboxylic acid group provides a hydrophilic head. The α-bromo group can be replaced by various other polar functionalities (e.g., thiols, azides, or more complex polar heads) through nucleophilic substitution, allowing for the fine-tuning of the molecule's amphiphilic properties. This enables the design of custom surfactants for applications in detergents, emulsifiers, and advanced drug delivery systems like liposomes.
Incorporation into Complex Molecular Architectures
The dual functionality of this compound makes it a valuable component for constructing larger, more complex molecular structures. It can act as a linker molecule or as a monomer in polymerization reactions. For example, the carboxylic acid can be anchored to a solid support or a polymer backbone, leaving the α-bromo group available for subsequent chemical modifications. This approach is used in solid-phase synthesis and for the functionalization of materials. Furthermore, its bifunctional nature allows it to connect two different molecular entities, serving as a bridge in the assembly of intricate supramolecular structures or multi-component drug conjugates.
Synthesis of Macrocyclic Lactones and Other Cyclic Compounds
The synthesis of macrocyclic lactones, a class of compounds with significant biological and commercial relevance, often relies on intramolecular cyclization strategies. This compound serves as a valuable precursor in this context, primarily through intramolecular nucleophilic substitution. The inherent reactivity of the alpha-bromo position allows for a variety of synthetic manipulations leading to the formation of large ring structures.
One common approach involves the conversion of the carboxylic acid moiety of this compound into a reactive ester. This activated intermediate can then undergo intramolecular cyclization, where a nucleophile, often introduced at the terminal end of the undecanoyl chain, displaces the bromide at the C-2 position. The length of the carbon chain in this compound is particularly well-suited for the formation of medium to large-sized lactones, which are often challenging to synthesize due to entropic factors.
Table 1: Key Intermediates in the Synthesis of Macrocyclic Lactones from this compound
| Precursor | Activating Agent | Resulting Intermediate |
| This compound | Thionyl chloride | 2-Bromoundecanoyl chloride |
| This compound | Dicyclohexylcarbodiimide (B1669883) (DCC) | Activated ester |
| This compound | Yamaguchi reagent | Mixed anhydride (B1165640) |
Detailed research has demonstrated that the choice of base and reaction conditions is critical to favor intramolecular cyclization over competing intermolecular polymerization. High-dilution conditions are typically employed to minimize intermolecular reactions. Furthermore, the stereochemistry at the C-2 position can be controlled or manipulated to afford macrocyclic lactones with specific stereochemical configurations, which is often crucial for their biological activity.
Beyond macrocyclic lactones, this compound is also a precursor for other cyclic compounds. For instance, reaction with bifunctional nucleophiles can lead to the formation of heterocyclic systems. The alpha-bromo group can also participate in radical cyclization reactions, providing access to a different class of cyclic structures.
Role in Multi-component and Cascade Reactions
The utility of this compound extends to more complex and efficient synthetic strategies such as multi-component reactions (MCRs) and cascade reactions. These processes allow for the construction of complex molecules in a single pot, thereby increasing synthetic efficiency and reducing waste.
In the context of MCRs, this compound can act as a versatile component. For example, in isocyanide-based MCRs like the Ugi or Passerini reactions, the carboxylic acid functionality of this compound can participate in the initial condensation steps. The alpha-bromo group in the resulting MCR product then serves as a handle for subsequent transformations, including intramolecular cyclizations to form heterocyclic scaffolds. This approach allows for the rapid generation of molecular diversity from simple starting materials.
Table 2: Potential Multi-component Reactions Involving this compound
| Reaction Type | Components | Key Product Feature |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, this compound | α-Acylamino amide with a bromo-functionalized side chain |
| Passerini Reaction | Aldehyde, Isocyanide, this compound | α-Acyloxy carboxamide with a bromo-functionalized side chain |
Cascade reactions initiated by or involving this compound represent another powerful synthetic strategy. A cascade reaction is a sequence of intramolecular reactions that occur in a controlled manner to form multiple bonds and rings in a single operation. The bifunctional nature of this compound, with its carboxylic acid and alpha-bromo functionalities, makes it an ideal substrate for designing such cascades.
For instance, a reaction could be initiated at the carboxylic acid group, which then triggers a series of events along the carbon chain, ultimately leading to a cyclization involving the alpha-bromo position. These reactions can lead to the formation of complex polycyclic structures with high stereocontrol, often mimicking the biosynthetic pathways of natural products. The development of such cascade reactions is an active area of research, with this compound and its derivatives showing promise as key building blocks.
Role in Advanced Materials Science and Supramolecular Chemistry
Monomer in Polymer and Copolymer Synthesis
The bifunctional nature of 2-bromoundecanoic acid, with its polymerizable carboxylic acid group and its reactive bromo-substituent, makes it a valuable monomer for creating functional polymers. The bromine atom can be retained in the final polymer for specific properties or serve as a reactive site for post-polymerization modification, enabling the synthesis of materials with precisely tailored characteristics.
Design and Synthesis of Functionalized Poly(hydroxyalkanoates) (PHAs)
Poly(hydroxyalkanoates) (PHAs) are biodegradable and biocompatible polyesters produced by various microorganisms. nih.gov The incorporation of functional groups into the PHA backbone is a key strategy for diversifying their properties and creating advanced biomaterials. nih.govresearchgate.net While direct enzymatic polymerization of this compound is not the typical route, a related strategy involves using brominated fatty acids as carbon sources for bacteria to biosynthesize functionalized PHAs.
For instance, copolymers containing brominated side chains have been successfully produced by cultivating Pseudomonas oleovorans on mixtures of octanoic acid and 11-bromoundecanoic acid. In this process, the bacterium incorporates monomers derived from both fatty acids, resulting in a random copolymer with reactive bromine functionalities at the terminus of some side chains. These bromine groups serve as handles for further chemical modifications, such as grafting other molecules onto the PHA backbone to alter properties like hydrophilicity, thermal stability, or biocompatibility.
This established methodology provides a clear precedent for the potential use of this compound. If used as a co-substrate, it could be metabolized and incorporated to produce PHAs with bromine atoms positioned closer to the polymer backbone, which would influence the reactivity of the halogen and the physical properties of the resulting material.
Development of Polyamides and Polyesters with Tunable Properties
Polyamides and polyesters are major classes of synthetic polymers formed through step-growth polymerization. wikipedia.org Polyesters are typically synthesized by the polycondensation of dicarboxylic acids and diols, while polyamides are formed from dicarboxylic acids and diamines. wikipedia.orgnih.gov
As a monofunctional carboxylic acid, this compound can be incorporated into these polymers in several ways to introduce functionality and tune their properties:
End-Capping Agent: It can be used to control the molecular weight of the polymer by terminating the growing chains. This results in polymer chains with a bromoalkanoic acid unit at one or both ends, providing reactive sites for further functionalization.
Grafting Monomer: While not a traditional linear monomer, it can be chemically modified to be incorporated as a side chain. For example, conversion of the carboxylic acid to an alcohol would allow it to be copolymerized with a diacid to form a polyester with pendant bromo-decyl groups.
Precursor to a Diamine or Diol: The bromine atom is a versatile synthetic handle. Through nucleophilic substitution reactions, it could be converted into other functional groups, such as an amine or a hydroxyl group. If the terminal end of the undecanoic acid chain were also functionalized, this would create an α-functionalized A-B or A-A type monomer suitable for direct polycondensation. A related strategy has been demonstrated where 11-bromoundecanoic acid is a key intermediate in the synthesis of 11-aminoundecanoic acid, the monomer for Nylon-11. researchgate.net
The presence of the bromine atom in the resulting polymer structure allows for post-polymerization modifications, enabling the fine-tuning of material properties such as solubility, thermal behavior, and mechanical strength.
Surface Chemistry and Self-Assembly Applications
The distinct hydrophilic carboxylic acid head and hydrophobic alkyl chain of this compound make it an ideal candidate for surface modification and the formation of ordered molecular layers.
Grafting onto Inorganic and Organic Surfaces (e.g., Si(111) surfaces)
The covalent attachment of organic molecules to solid substrates is a fundamental technique for creating functional surfaces with controlled chemical and physical properties. Carboxylic acids can be grafted onto various surfaces, including silicon and its native oxide. acs.orgresearchgate.net
On a hydrogen-terminated silicon surface (H-Si(111)), for example, the grafting can occur through different mechanisms. While saturated fatty acids may simply physisorb, molecules with reactive groups can form covalent bonds. nih.govlibretexts.org For this compound, the carboxylic acid group provides the primary means of attachment. It can react with surface hydroxyl groups on silicon oxide to form a stable Si–O–C ester linkage, effectively anchoring the molecule to the surface. researchgate.net This process can be promoted by heat, light, or electrografting techniques. acs.org
Once grafted, the molecules form a dense organic layer. The bromine atom at the alpha position is oriented away from the surface, creating a new, reactive interface. This bromine is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for a wide array of secondary functionalization steps. libretexts.orgresearchgate.net This two-step approach—grafting followed by modification—is a powerful strategy for designing complex surfaces for applications in sensing, electronics, and biocompatible coatings.
| Surface | Grafting Method | Resulting Bond | Potential Application |
| Silicon Oxide (SiO₂) | Acid-catalyzed ester condensation | Si-O-C(O)R | Functionalization of semiconductors |
| Amino-terminated Silicon | Amidation (with coupling agent) | Si-(linker)-NH-C(O)R | Biosensor development |
| H-Si(111) | Physisorption / Chemisorption | Physisorbed or Covalent | Molecular electronics |
Fabrication of Self-Assembled Monolayers (SAMs) for Controlled Interfaces
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously upon the adsorption of amphiphilic molecules onto a substrate. Carboxylic acids are a well-established class of molecules for forming robust SAMs on various metal and metal oxide surfaces.
When this compound is exposed to a suitable substrate, the carboxylic acid headgroups anchor to the surface. The long alkyl chains then align and pack closely due to van der Waals interactions, resulting in a dense and well-ordered monolayer. The key features of SAMs derived from this compound include:
Ordered Structure: The interplay between the headgroup-substrate interaction and the intermolecular forces of the alkyl chains leads to a quasi-crystalline two-dimensional structure.
Tunable Surface Properties: The terminal groups of the SAM define the properties of the interface. In this case, the bromine atoms create a unique surface chemistry that can influence wettability, adhesion, and electronic properties.
Reactive Platform: The exposed bromine atoms can serve as anchor points for the covalent attachment of other molecules, allowing for the layer-by-layer construction of complex surface architectures.
Engineering of Soft Materials with Defined Supramolecular Order
Soft materials, such as liquid crystals and gels, are characterized by structures that are ordered at a molecular level but remain fluid or easily deformable at a macroscopic scale. The design of these materials relies on controlling the weak, non-covalent interactions between constituent molecules. Fatty acids are excellent building blocks for such materials due to their amphiphilic nature and ability to self-assemble. researchgate.netnih.gov
This compound is particularly well-suited for engineering soft materials due to the multiple types of non-covalent interactions it can engage in:
Hydrogen Bonding: The carboxylic acid groups can form strong, directional hydrogen bonds, typically leading to the formation of centrosymmetric dimers. This is a primary driving force for self-assembly.
Van der Waals Interactions: The long, flexible undecyl chains pack together through weaker, non-directional van der Waals forces, which are crucial for the formation of condensed phases.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a directional, non-covalent interaction with a Lewis basic atom (like an oxygen or nitrogen) on an adjacent molecule. researchgate.netresearchgate.net This interaction is comparable in strength and directionality to a hydrogen bond and provides an additional tool for guiding the supramolecular architecture. researchgate.net
By balancing these competing and cooperating interactions, this compound molecules can self-assemble into a variety of ordered structures, such as lamellae (layers) or columnar phases, which are characteristic of liquid crystals and organogels. The presence of the chiral center at the alpha-carbon can also lead to the formation of chiral supramolecular structures. The ability to precisely control molecular arrangement through these interactions is fundamental to the bottom-up fabrication of advanced functional materials.
| Interaction Type | Participating Group | Role in Supramolecular Assembly |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Forms strong dimers, primary assembly motif |
| Van der Waals Forces | Alkyl Chain (-C₁₀H₂₁) | Induces packing and phase separation |
| Halogen Bonding | Bromine (-Br) | Provides directional control, competes with H-bonding |
Synthesis of Organogelators and Amphiphilic Assemblies
There is a notable absence of specific research detailing the synthesis of organogelators or amphiphilic assemblies directly from this compound. Scientific literature extensively covers the formation of such supramolecular structures from a variety of other long-chain carboxylic acids and their derivatives. These studies typically involve the introduction of functional groups that can participate in non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking, which are crucial for the self-assembly process that leads to gelation or the formation of amphiphilic structures. However, specific methodologies or characterization data for organogelators or amphiphilic assemblies derived from this compound are not present in the surveyed scientific databases.
Integration into Supramolecular Polymers
Similarly, the role of this compound in the integration into supramolecular polymers is not well-documented in the available scientific literature. The construction of supramolecular polymers often relies on monomer units that possess specific recognition motifs capable of forming reversible, directional non-covalent bonds. While the carboxylic acid group and the bromo-functionalization on the undecanoic acid backbone could theoretically be modified to act as such motifs, there are no specific reports of this compound being used for this purpose. Research in supramolecular polymers is rich with examples utilizing other functionalized long-chain molecules, but a direct link to this compound is not established in the current body of scientific publications.
Biochemical and Biophysical Research Applications
Development of Biophysical Probes and Tracers
There is no available scientific literature describing the use of 2-Bromoundecanoic acid in fluorescence quenching studies for membrane localization, including in oleosomes. While fatty acid analogs are utilized as fluorescent probes to study membrane dynamics, specific research employing the 2-bromo isomer of undecanoic acid for this purpose has not been identified.
No studies were found that specifically detail the use of isotopically labeled This compound for tracing metabolic pathways. Isotopic labeling is a common technique in metabolic research; however, the application of this specific compound as a tracer is not documented in the reviewed literature.
Precursor for Biologically Relevant Compounds
While brominated fatty acids, in general, can serve as precursors in organic synthesis, no specific research articles were found that detail the use of This compound as a direct precursor for the synthesis of specific, named biologically relevant compounds.
Synthesis of Modified Lipids for Membrane Studies
The general principles of lipid synthesis allow for the incorporation of modified fatty acids to probe membrane structure and function. Alpha-bromo fatty acids can serve as precursors for the synthesis of specialized lipids where the bromine atom acts as a leaving group, enabling the attachment of various functional groups.
Potential Synthetic Routes:
The synthesis of modified phospholipids (B1166683) incorporating a this compound moiety would likely follow established protocols for phospholipid synthesis, such as the acylation of a glycerol (B35011) backbone. In this hypothetical scenario, this compound could be activated to its acyl chloride or anhydride (B1165640) and then reacted with a lysophospholipid to introduce the modified acyl chain at the sn-1 or sn-2 position.
Table 1: Hypothetical Intermediates in the Synthesis of a Modified Phospholipid Using this compound
| Precursor/Intermediate | Chemical Name | Role in Synthesis |
| 1 | This compound | Modified fatty acid component |
| 2 | Thionyl chloride (SOCl₂) | Activating agent for the carboxylic acid |
| 3 | 2-Bromoundecanoyl chloride | Activated intermediate |
| 4 | 1-Palmitoyl-2-lyso-sn-glycero-3-phosphocholine | Glycerol backbone and headgroup |
| 5 | 1-Palmitoyl-2-(2-bromoundecanoyl)-sn-glycero-3-phosphocholine | Final modified phospholipid |
The resulting phospholipid, containing the 2-bromo-undecanoyl chain, could then be used to prepare liposomes or other model membranes. The bromine atom would introduce a unique label or a site for further chemical modification within the lipid bilayer. However, no specific studies detailing the execution of this synthesis or the subsequent biophysical characterization of membranes containing 2-bromoundecanoyl lipids are currently available.
Development of Conjugates for Targeted Delivery Research
The functional group on a fatty acid can be exploited for the covalent attachment of drugs, targeting ligands, or imaging agents. The alpha-bromo group of this compound presents a potential site for such bioconjugation reactions.
Potential Conjugation Strategies:
In principle, the bromine atom of this compound could react with nucleophiles, such as thiols (e.g., from cysteine residues in peptides) or amines (e.g., from drug molecules), to form stable thioether or amine linkages, respectively. This would allow for the creation of lipid-drug conjugates or lipidated peptides.
Table 2: Potential Components for a this compound-Based Conjugate
| Component | Example | Role in Conjugate |
| Lipid Moiety | This compound | Provides lipophilicity and a reactive handle |
| Therapeutic Agent | Doxorubicin (containing an amine group) | Cytotoxic drug |
| Targeting Ligand | RGD peptide (containing a cysteine residue) | Targets integrin receptors on cancer cells |
| Linker | (Not always required) | Can be used to connect the components |
The resulting amphiphilic conjugate could potentially be formulated into nanoparticles or liposomes for targeted drug delivery. The undecanoic acid chain would facilitate incorporation into the lipid-based carrier, while the conjugated therapeutic agent and targeting ligand would provide the desired biological activity and specificity. It is important to note that this represents a conceptual application, and there is no published research demonstrating the synthesis or efficacy of such conjugates derived from this compound.
Analytical Methodologies for 2 Bromoundecanoic Acid and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural characterization of 2-bromoundecanoic acid, providing detailed information about its atomic connectivity and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information.
¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the hydrogen atom on the alpha-carbon (the carbon atom bonded to both the bromine and the carboxyl group) is expected to appear as a triplet at approximately 4.2 ppm. This downfield shift is due to the deshielding effects of the adjacent electronegative bromine and carbonyl oxygen atoms. The protons of the long alkyl chain typically produce a series of overlapping multiplets in the 1.2-2.0 ppm range, while the terminal methyl group (CH₃) appears as a triplet around 0.9 ppm. The acidic proton of the carboxyl group (-COOH) is usually observed as a broad singlet at a significantly downfield position, often above 10 ppm.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides complementary information. The carbon of the carbonyl group (C=O) is the most deshielded, appearing around 175-180 ppm. The alpha-carbon, directly attached to the bromine atom, is also shifted downfield, typically resonating in the 45-55 ppm range. The carbons of the methylene (CH₂) chain appear between 20-35 ppm, and the terminal methyl carbon is the most upfield, at approximately 14 ppm.
2D NMR Spectroscopy : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the assignments made in 1D spectra. A COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity of the alkyl chain. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, confirming the ¹H and ¹³C assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOH | >10 (broad singlet) | ~175 |
| CH (Br) | ~4.2 (triplet) | ~50 |
| -CH₂ -CH(Br)- | ~2.0 (multiplet) | ~34 |
| -(CH₂)₇- | ~1.2-1.6 (multiplet) | ~22-32 |
| -CH₃ | ~0.9 (triplet) | ~14 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by several key absorption bands. A very broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak appears around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. The C-H stretching vibrations of the alkyl chain are seen as multiple sharp peaks between 2850 and 3000 cm⁻¹. The C-Br stretching vibration is expected to produce a band in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. While the polar O-H and C=O bonds give strong signals in IR, the non-polar C-C and C-H bonds of the alkyl chain often produce stronger signals in Raman spectra. The C-Br bond also gives a characteristic Raman signal. This technique is particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretch | 2500-3300 (very broad) | Weak |
| C-H (Alkyl) | Stretch | 2850-3000 (strong, sharp) | 2850-3000 (strong) |
| C=O (Carboxylic Acid) | Stretch | 1700-1725 (strong, sharp) | ~1665 (medium) |
| C-Br | Stretch | 500-600 (medium) | 500-600 (strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
For this compound (C₁₁H₂₁BrO₂), the molecular weight is approximately 264/266 g/mol . The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2).
Common fragmentation patterns for long-chain carboxylic acids and halogenated compounds include:
Alpha-cleavage : Cleavage of the bond between the alpha- and beta-carbons is common.
Loss of HBr : Elimination of a hydrogen bromide molecule can occur.
Loss of the carboxyl group : A fragment corresponding to the loss of the -COOH group (45 Da) is often observed.
McLafferty Rearrangement : This can lead to the loss of a neutral alkene molecule.
Loss of Bromine : A peak corresponding to the molecular ion minus the bromine atom ([M-Br]⁺) is expected.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Description |
| 264/266 | [C₁₁H₂₁BrO₂]⁺ | Molecular Ion (M⁺) |
| 219/221 | [C₁₁H₂₀Br]⁺ | Loss of -COOH group |
| 185 | [C₁₁H₂₁O₂]⁺ | Loss of Bromine radical |
| 79/81 | [Br]⁺ | Bromine ion |
Chromatographic Separation and Purity Analysis
Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.
Gas chromatography (GC) is a technique used to separate volatile compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their high boiling points and polarity. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester or silyl derivative.
Common derivatization methods include:
Esterification : Reaction with an alcohol (e.g., methanol with a catalyst like BF₃) to form a methyl ester.
Silylation : Reaction with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) ester.
Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides identification based on its mass spectrum and fragmentation pattern.
Liquid chromatography-mass spectrometry (LC-MS) is well-suited for the analysis of non-volatile and thermally labile compounds like this compound, often without the need for derivatization.
A common approach involves reversed-phase liquid chromatography, using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to ensure the carboxylic acid remains in its protonated, less polar form, which improves chromatographic peak shape.
The eluent from the LC is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source. For carboxylic acids, ESI in negative ion mode is highly effective, as the acidic proton is easily lost to form a deprotonated molecule [M-H]⁻. This [M-H]⁻ ion can then be detected by the mass analyzer, providing a highly sensitive and selective method for quantification and identification.
Chiral Chromatography for Enantiomeric Purity Determination
The enantiomeric purity of this compound is a critical parameter, particularly in applications where stereochemistry influences biological activity or material properties. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC), is the benchmark technique for separating and quantifying the individual enantiomers (R- and S-forms) of chiral compounds like this compound. csfarmacie.czamericanpharmaceuticalreview.com
The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). These CSPs are themselves enantiomerically pure and create a chiral environment within the column. As the racemic mixture of this compound passes through the column, transient diastereomeric complexes are formed between the enantiomers and the CSP. The differing stability of these complexes leads to different retention times for the R- and S-enantiomers, enabling their separation.
For carboxylic acids such as this compound, several types of CSPs are effective. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are commonly employed. jiangnan.edu.cnntu.edu.sg Cyclodextrins, which are cyclic oligosaccharides, have a chiral cavity that can include guest molecules, and interactions with the hydroxyl groups on the rim of the cyclodextrin contribute to chiral recognition. csfarmacie.cz
To enhance separation efficiency and detection, derivatization of the carboxylic acid group is a common strategy. ntu.edu.sg By reacting this compound with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase. ntu.edu.sgmdpi.com However, direct separation on a CSP is often preferred to avoid potential issues with reaction kinetics or racemization.
A typical chiral HPLC method for a 2-bromoalkanoic acid would involve a normal-phase or reversed-phase separation. The choice of mobile phase, flow rate, and column temperature are optimized to achieve baseline resolution of the enantiomeric peaks. Quantification is performed using a suitable detector, such as a UV detector, and the enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.
Table 1: Key Parameters in Chiral HPLC Method Development for this compound
| Parameter | Description | Common Choices for Carboxylic Acids |
|---|---|---|
| Chiral Stationary Phase (CSP) | The core component responsible for enantioseparation. | Polysaccharide derivatives (e.g., Chiralcel® OD, Chiralpak® AD), Cyclodextrin-based (e.g., CYCLOBOND™) |
| Mobile Phase | The solvent that carries the analyte through the column. | Normal-Phase: Hexane/Isopropanol mixtures with an acidic modifier (e.g., trifluoroacetic acid). Reversed-Phase: Acetonitrile/Water or Methanol/Water with buffers. |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 1.5 mL/min for analytical columns. Lower flow rates can sometimes improve resolution. |
| Temperature | Column temperature affects interaction kinetics and viscosity. | Often controlled between 20°C and 40°C. Lower temperatures can enhance enantioselectivity. |
| Detection | Method for visualizing and quantifying the separated enantiomers. | UV-Vis Detector (requires a chromophore), Mass Spectrometry (MS) for higher sensitivity and specificity. nih.gov |
Advanced Characterization Techniques for Functionalized Materials
When this compound is incorporated into larger systems, such as polymers, nanoparticles, or self-assembled monolayers (SAMs), advanced analytical techniques are required to characterize the resulting material's composition and structure.
Thermogravimetric Analysis (TGA) for Material Composition
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is a powerful tool for determining the composition of materials functionalized with this compound by quantifying the mass loss associated with the decomposition of the organic components.
In a typical TGA experiment, a sample of the functionalized material is heated at a constant rate (e.g., 5-10 °C/min) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. mdpi.com The resulting TGA curve plots the percentage of remaining mass against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur. mdpi.com
For a material functionalized with this compound, such as a surface-grafted polymer on silica nanoparticles, the TGA curve would exhibit distinct mass loss steps:
Initial Weight Loss (below ~150°C): This is typically due to the evaporation of adsorbed water or residual solvent. researchgate.net
Decomposition of this compound Moiety (approx. 200-400°C): The organic acid component will thermally decompose in this temperature range. The specific temperature depends on the strength of its bonding to the material.
Decomposition of the Main Material/Polymer Backbone (variable temp): If the acid is attached to a polymer, the polymer itself will decompose at a characteristic higher temperature.
Residual Mass: Any inorganic components, such as silica or metal oxides, will not decompose and will remain as a residue at the end of the analysis. researchgate.net
The percentage of mass lost in the step corresponding to the decomposition of the this compound can be used to calculate its weight percentage in the final composite material. This provides critical information about the efficiency of the functionalization reaction. researchgate.net
Table 2: Hypothetical TGA Data for Silica Nanoparticles Functionalized with this compound
| Temperature Range (°C) | Mass Loss (%) | Attributed Event |
|---|---|---|
| 25 - 150 | 2.5% | Loss of adsorbed water and solvent. |
| 150 - 450 | 15.0% | Decomposition of the grafted this compound layer. |
| > 450 | 0.5% | Dehydroxylation of silica surface. |
| Final Residue at 800°C | 82.0% | Inorganic silica (SiO₂) core. |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When X-rays interact with a crystalline material, they are diffracted into specific directions, producing a unique diffraction pattern. This pattern provides information about the spacing of atomic planes (d-spacing) according to Bragg's Law (nλ = 2d sinθ), as well as the crystal lattice, unit cell dimensions, and crystal orientation.
When this compound or materials functionalized with it are crystalline, XRD is essential for structural elucidation. For instance, if this compound is used to form a self-assembled monolayer (SAM) on a substrate, Grazing Incidence X-ray Diffraction (GIXD) can be used to determine the packing arrangement and tilt angle of the alkyl chains on the surface. arxiv.org
Table 3: Example Crystal Structure Data from XRD Analysis of 11-Bromoundecanoic Acid (E-form) actachemscand.org
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| a | 4.80 ± 0.04 Å |
| b | 11.72 ± 0.10 Å |
| c | 12.41 ± 0.10 Å |
| α | 107°11′ ± 1° |
| β | 92°34′ ± 1° |
| γ | 81°26′ ± 1° |
| Molecules per Unit Cell (Z) | 2 |
This type of data, when obtained for materials functionalized with this compound, can reveal how the introduction of the bromo-acid affects the crystal structure of a host material, such as a polymer or a metal-organic framework.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 11-Bromoundecanoic acid |
| Hexane |
| Isopropanol |
| Trifluoroacetic acid |
| Acetonitrile |
| Methanol |
| Nitrogen |
Computational Chemistry and Theoretical Modeling
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates by estimating the binding affinity and mode of interaction between a small molecule and its target protein. nih.gov The process involves sampling various conformations of the ligand within the protein's active site and then using a scoring function to rank these conformations based on their energetic favorability. nih.gov
Analysis of Binding Affinities and Molecular Recognition
The binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a critical parameter in assessing the potential of a molecule as a therapeutic agent. Molecular docking algorithms calculate a score that approximates the binding free energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding affinity.
The primary interactions governing molecular recognition and binding affinity include:
Hydrogen Bonds: Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.
Electrostatic Interactions: Attractive or repulsive forces between charged atoms or groups.
While the principles of molecular docking are well-established, specific studies detailing the binding affinities and molecular recognition patterns of 2-Bromoundecanoic acid with particular protein targets are not available in the reviewed scientific literature. Such an analysis would require docking this specific molecule against a panel of known protein structures to predict its binding scores and interaction types.
Table 1: Key Interaction Types in Molecular Recognition
| Interaction Type | Description | Role in Binding |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Provides specificity and directionality to ligand binding. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | A major driving force for the binding of many drugs. |
| Electrostatic Interactions | Forces between charged particles (ion-ion, ion-dipole, dipole-dipole). | Important for initial recognition and orientation of the ligand. |
| Van der Waals Forces | Weak, non-specific attractions resulting from temporary fluctuations in electron distribution. | Contribute to the overall stability of the complex, especially in well-fitted binding pockets. |
Insights into Potential Biological Targets
Identifying the molecular targets of a compound is a fundamental step in understanding its biological activity and potential therapeutic applications. nih.gov Reverse docking, also known as inverse docking, is a computational strategy used for this purpose. In this approach, a single ligand of interest is docked against a large library of known protein structures to identify potential binding partners. nih.gov This method is particularly useful for discovering new uses for existing compounds (drug repurposing) or for identifying the targets of novel bioactive molecules. nih.gov
A reverse docking screening for this compound would involve computationally testing its ability to bind to a wide array of proteins, such as enzymes, receptors, and ion channels. The results would provide a ranked list of potential biological targets based on predicted binding affinities. These in silico predictions would then require experimental validation to confirm the interactions and their biological relevance. However, specific computational studies identifying potential biological targets for this compound have not been reported in the available literature.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemistry applies the principles of quantum mechanics to chemical systems to provide a detailed understanding of molecular structure, properties, and reactivity. rowansci.com These calculations can determine various molecular descriptors, such as charge distribution, bond energies, and molecular orbitals, which are essential for predicting how a molecule will behave in different chemical environments. rowansci.comyoutube.com
Conformation Analysis and Stereoelectronic Effects
Conformation Analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its long alkyl chain, numerous conformations are possible. Quantum chemical calculations can be used to determine the relative energies of these different conformers, identifying the most stable (lowest energy) structures. This information is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a protein's binding site.
Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule. These effects arise from the interaction between electron-donating (filled) orbitals and electron-accepting (unfilled) orbitals. For this compound, key stereoelectronic interactions would involve the orbitals associated with the bromine atom and the carboxylic acid group, which could influence the molecule's preferred conformation and its chemical reactivity. While these principles are fundamental to understanding the molecule, specific quantum chemical studies on the conformational landscape and stereoelectronic effects of this compound are not documented in the searched scientific literature.
Prediction of Spectroscopic Properties
Quantum chemical calculations are also employed to predict the spectroscopic properties of molecules, such as their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating properties like vibrational frequencies, chemical shifts, and electronic transition energies, researchers can predict what the experimental spectra should look like. This can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds. There are currently no published studies detailing the computationally predicted spectroscopic properties for this compound.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. bris.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, offering insights that are not accessible from static models. bris.ac.ukprinceton.edu
For this compound, an MD simulation could be used to study its behavior in different environments, such as in an aqueous solution or embedded within a lipid membrane. These simulations can reveal how the molecule moves, flexes, and interacts with its surroundings. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and provide a more accurate estimation of the binding free energy by accounting for the dynamic nature of both the ligand and the protein. mdpi.com
While no specific MD simulation studies have been published for this compound, research on structurally related molecules demonstrates the utility of this technique. For example, MD simulations have been used to study the self-assembly of other bromo-fatty acids on surfaces and to investigate the equilibrium behavior of fatty acids within enzyme active sites. Such studies provide a framework for how MD could be applied to understand the dynamic properties of this compound and its interactions within biological systems.
Conformational Sampling in Solution and at Interfaces
The chemical behavior and biological activity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotations occur around the C1-C2 and C2-C3 bonds, which dictate the relative orientations of the carboxylic acid group, the bromine atom, and the alkyl chain.
Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to determine the relative stabilities of different conformers in the gaseous phase. In molecules with a halogen at the C2 position, stereoelectronic effects and steric hindrance play crucial roles. The electrostatic repulsion between the electronegative oxygen atoms of the carboxyl group and the bromine atom influences the conformational equilibrium. researchgate.net
In solution and at interfaces, the conformational preferences of this compound are significantly modulated by interactions with the surrounding environment. Molecular dynamics (MD) simulations can model these effects explicitly.
In Solution: The polarity of the solvent affects the conformational equilibrium. In polar solvents, conformers with a larger dipole moment may be stabilized. The long alkyl chain's hydrophobic nature will also influence its conformation, tending to adopt extended or folded states to minimize unfavorable interactions with polar solvent molecules.
At Interfaces: At a water-air or water-lipid interface, the molecule will orient itself with the hydrophilic carboxylic acid headgroup towards the polar phase (water) and the hydrophobic alkyl tail towards the nonpolar phase (air or lipid). The conformation of the headgroup, involving the bromine atom, will be influenced by specific interactions at the interface, such as hydrogen bonding and electrostatic forces.
Computational studies on analogous molecules, such as 2-halocyclohexanones, have shown that the conformational stability is a delicate balance of steric and electronic effects, which can be significantly shifted by the solvent environment. researchgate.net For this compound, this implies that the molecule's shape and reactivity can be tuned by the choice of solvent.
| Conformer (Dihedral Angle C3-C2-C1=O) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Acetonitrile | Key Stabilizing/Destabilizing Interactions |
|---|---|---|---|
| Anti-periplanar (~180°) | 0.00 | 0.00 | Minimizes steric repulsion between alkyl chain and carbonyl oxygen. |
| Syn-periplanar (~0°) | ~2.5 | ~2.2 | Significant steric clash between the alkyl group and carbonyl oxygen. |
| Gauche (~60°) | ~0.8 | ~0.6 | Moderate steric interaction, potentially stabilized by solvent effects. |
Note: This table is illustrative and based on general principles of conformational analysis for 2-halo-substituted carboxylic acids. Actual values for this compound would require specific calculations.
Simulation of Molecular Self-Assembly Processes
The amphiphilic nature of this compound, with its polar headgroup and nonpolar tail, drives it to form ordered supramolecular structures in various environments. Molecular dynamics (MD) simulations are particularly well-suited to study these dynamic self-assembly processes, providing atomistic detail of the structures formed and the underlying intermolecular forces.
Research on the self-assembly of a longer-chain analogue, (R)/(S)-2-bromohexadecanoic acid, on a graphite (B72142) surface provides significant insight. columbia.edu MD simulations using force fields like OPLS (Optimized Potential for Liquid Simulations) have shown that these molecules form well-defined, two-dimensional crystalline domains. columbia.edu
Key findings from these simulations include:
Lamellae Formation: The molecules arrange into parallel rows, or lamellae, with the alkyl chains lying flat on the graphite surface.
Intermolecular Interactions: The stability of these assemblies is governed by a combination of van der Waals forces between the alkyl chains and the graphite surface, and dipole-dipole interactions between the carboxylic acid headgroups, which form hydrogen-bonded dimers.
Role of the Bromine Atom: The bromine atom significantly influences the packing arrangement. Its orientation relative to the surface (either pointing "up" away from the surface or "down" towards it) affects the stability of the assembled domains. columbia.edu
Enantiomeric Effects: For racemic mixtures, simulations can explore whether the (R) and (S) enantiomers segregate into pure domains (enantio-pure) or mix within the same domain (enantio-mixed). For 2-bromohexadecanoic acid, simulations suggest that enantio-mixed domains are energetically more favorable under vacuum conditions. columbia.edu
In aqueous solutions, the self-assembly process is different. Pioneering work has demonstrated the spontaneous aggregation of fatty acids into micelles or bilayers using MD simulations. nih.gov For this compound, it is expected to form spherical or cylindrical micelles above a critical concentration. Constant pH molecular dynamics (CpHMD) simulations could be employed to study how the assembly process is affected by the protonation state of the carboxylic acid group, which is a key factor in the formation and stability of fatty acid aggregates. nih.gov
| Parameter | Description/Value | Reference System |
|---|---|---|
| Force Field | CHARMM, OPLS, or GROMOS | Lauric Acid nih.gov |
| Water Model | TIP3P or SPC/E | Lauric Acid nih.gov |
| System Size | 30-400 fatty acid molecules, solvated in water | Lauric Acid, Sodium Dodecyl Sulfate nih.gov |
| Simulation Time | 50 ns - 1 µs | Lauric Acid, Phospholipids (B1166683) nih.govrsc.org |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | General Practice |
| Temperature | ~300 K | General Practice |
Machine Learning Approaches in Predicting Reactivity and Properties
Machine learning (ML) is emerging as a transformative tool in chemistry for rapidly and accurately predicting molecular properties and reactivity, bypassing the need for expensive and time-consuming quantum mechanical calculations or experiments. nih.govnih.gov For this compound, ML models can be developed to predict a range of important characteristics.
The core of this approach involves training an algorithm on a large dataset of molecules where the property of interest is known. The algorithm learns the relationship between the molecule's structure, represented numerically, and its property. These numerical representations are known as molecular descriptors or fingerprints.
Molecular Descriptors: These can range from simple constitutional descriptors (e.g., atom counts, molecular weight) to complex 2D or 3D descriptors that encode topological, geometric, or electronic information. Examples include Mordred descriptors and Morgan fingerprints (MF). nih.govnih.gov
Machine Learning Algorithms: Various algorithms can be used, including Random Forest (RF), Support Vector Machines (SVM), Gradient Boosting models like LightGBM and XGBoost, and Neural Networks. nih.govnih.gov The choice of algorithm often depends on the size and complexity of the dataset.
For halogenated organic compounds like this compound, ML can be applied to predict:
Reactivity: Quantitative Structure-Activity Relationship (QSAR) models can predict reaction rate constants (logk). For instance, ML models have been successfully developed to predict the reactivity of organic pollutants with halogen radicals. nih.govnih.gov The models learn how features like the presence of electron-withdrawing groups (such as bromine) influence reaction rates.
Physicochemical Properties: Properties such as pKa, solubility, and partition coefficients can be predicted. The accuracy of these predictions is crucial for understanding the environmental fate and biological interactions of the molecule.
Spectroscopic Properties: While less common, ML can also assist in predicting spectral features for NMR or IR spectroscopy.
The development of a predictive model typically involves feature engineering (selecting the right descriptors), model training, and rigorous validation. The interpretability of these models, often aided by techniques like SHapley Additive exPlanations (SHAP), can provide valuable chemical insights, revealing which structural features are most important for a given property. nih.gov The performance of ML models for halogenated compounds has been shown to be robust, with high prediction accuracies reported for various datasets. nih.govnih.gov
| Property to Predict | Molecular Representation | Machine Learning Algorithm | Reported Accuracy (R²_test) |
|---|---|---|---|
| Halogen Radical Rate Constants | Morgan Fingerprints (MF) | Light Gradient Boosting Machine (LightGBM) | N/A (Specific R² not provided in abstract) nih.gov |
| Halogen Radical Rate Constants | Mordred Descriptors (MD) | Random Forest (RF) | N/A (Specific R² not provided in abstract) nih.gov |
| Rate Constants with Br• | Molecular Descriptors (MD) | XGBoost | 0.743 nih.gov |
| General Reaction Conditions | SMILES Strings | Neural Network | Top-10 accuracy of ~70-90% acs.orgresearchgate.net |
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Catalytic Transformations
The bromine atom at the α-carbon of 2-Bromoundecanoic acid is highly susceptible to nucleophilic substitution, making it a valuable intermediate for a range of catalytic transformations. libretexts.org Future research will likely focus on leveraging this reactivity to forge new carbon-carbon and carbon-heteroatom bonds under catalytic conditions, expanding its synthetic utility far beyond its current applications.
Key areas for exploration include:
Cross-Coupling Reactions: While direct cross-coupling of α-bromo acids can be challenging, derivatization to the corresponding ester or other functional groups could enable participation in well-established catalytic cycles. Research into novel catalyst systems, perhaps employing palladium, nickel, or copper, could allow for direct coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These transformations would enable the introduction of diverse aryl, alkynyl, and amino moieties at the 2-position.
Catalytic Asymmetric Synthesis: The development of chiral catalysts could facilitate enantioselective substitution of the bromine atom, providing access to optically pure 2-substituted undecanoic acid derivatives. These chiral building blocks are of significant interest in the synthesis of bioactive molecules and complex lipids.
Organocatalysis: The use of small organic molecules as catalysts for transforming this compound represents a sustainable and metal-free alternative. Chiral amines or phosphoric acids could be investigated for promoting stereoselective substitutions or other novel transformations.
Photoredox Catalysis: Light-mediated catalysis offers mild conditions for generating radical intermediates. Future studies could explore the homolytic cleavage of the C-Br bond in this compound to engage in a variety of radical-based transformations, enabling the formation of bonds that are difficult to achieve through traditional ionic pathways.
| Catalytic Method | Potential Transformation of this compound | Resulting Product Class |
| Palladium-Catalyzed Cross-Coupling | Reaction with boronic acids (Suzuki) or terminal alkynes (Sonogashira). | 2-Aryl or 2-Alkynyl undecanoic acids. |
| Copper-Catalyzed Amination | Reaction with various primary or secondary amines. | 2-Amino undecanoic acids. |
| Chiral Phase-Transfer Catalysis | Enantioselective substitution of bromide with nucleophiles (e.g., cyanide, azide). | Chiral 2-substituted undecanoic acids. |
| Photoredox Catalysis | Radical addition to alkenes or alkynes. | Complex long-chain fatty acid derivatives. |
Design of Bio-Orthogonal and Click Chemistry Compatible Derivatives
Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. nih.govspringernature.com "Click chemistry" describes a class of reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), that are rapid, specific, and high-yielding. sigmaaldrich.comrsc.org Designing derivatives of this compound that are compatible with these chemistries would transform it into a powerful tool for chemical biology.
The high reactivity of the α-bromo position is key to installing bio-orthogonal handles. libretexts.org A straightforward and highly efficient approach involves the SN2 substitution of the bromide with sodium azide (B81097) to produce 2-azidoundecanoic acid. This azide-functionalized fatty acid can then be used as a chemical reporter to study lipid metabolism and trafficking. Once incorporated into cellular lipids, the azide group can be selectively tagged with alkyne-bearing molecules, such as fluorophores or affinity tags, via CuAAC or its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govescholarship.org
Conversely, the bromine can be displaced by a nucleophile containing a terminal alkyne, yielding an alkyne-functionalized undecanoic acid. This complementary probe could then be reacted with azide-containing reporter molecules. Another emerging area is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, which boasts exceptionally fast kinetics. nih.gov Future work could involve synthesizing this compound derivatives bearing strained alkene handles like trans-cyclooctene (B1233481) or norbornene.
| Bio-orthogonal Handle | Proposed Synthesis from this compound | Compatible Click Reaction |
| Azide | Nucleophilic substitution with sodium azide (NaN₃). | CuAAC or SPAAC with an alkyne probe. |
| Terminal Alkyne | Nucleophilic substitution with a small, alkyne-containing nucleophile (e.g., propargylamine). | CuAAC or SPAAC with an azide probe. |
| Strained Alkene | Multi-step synthesis involving substitution with a precursor to a trans-cyclooctene (TCO) or other strained system. | Inverse-electron-demand Diels-Alder (IEDDA) with a tetrazine probe. |
Integration into Microfluidic Synthesis and High-Throughput Screening
The convergence of automated synthesis and biological screening has accelerated the pace of drug discovery. Integrating this compound into these platforms could unlock new avenues for identifying novel bioactive lipids.
Microfluidic Synthesis: Microfluidic reactors offer precise control over reaction parameters such as temperature, mixing, and reaction time, all while using minute quantities of reagents. nih.gov This technology is ideally suited for creating libraries of compounds for screening purposes. A microfluidic platform could be designed where a stream of this compound is merged with streams of various nucleophiles (e.g., amines, thiols, azides) in separate reaction zones. This would allow for the rapid, automated, and parallel synthesis of a diverse library of 2-substituted undecanoic acid derivatives. The small scale minimizes waste and allows for the use of valuable or rare reagents.
High-Throughput Screening (HTS): Fatty acids and their derivatives are increasingly recognized for their roles in cellular signaling and disease. Consequently, libraries of these compounds are valuable for screening. medchemexpress.comcaymanchem.commedchemexpress.com The library of this compound derivatives synthesized via microfluidics could be formatted into 96-well or 384-well plates for HTS. These libraries could be screened against a wide array of biological targets, such as enzymes involved in lipid metabolism (e.g., fatty acid synthases, lipases) or cellular processes like fatty acid uptake. nih.gov For instance, a screen could identify derivatives that selectively inhibit enzymes involved in inflammatory pathways or that block the transport of fatty acids into cancer cells.
Advanced Applications in Bio-imaging and Sensing Technologies
Fluorescently labeled lipids are indispensable tools for visualizing cellular structures like membranes and for tracking metabolic processes in real time. thermofisher.com this compound can serve as a precursor to advanced probes for bio-imaging and sensing.
Direct Labeling: The simplest approach involves attaching a fluorophore directly to the this compound scaffold. This could be achieved by reacting it with an amine-containing fluorophore, displacing the bromine atom. However, the direct attachment of bulky dyes can sometimes alter the biological behavior of the fatty acid.
Bio-orthogonal Labeling: A more sophisticated and powerful strategy utilizes the bio-orthogonal derivatives discussed previously. acs.org A cell or organism can be metabolically labeled by feeding it an azide- or alkyne-modified version of this compound. This probe is incorporated by the cell's natural metabolic pathways into complex lipids and lipid-modified proteins. At a desired time point, a complementary fluorescent probe with an alkyne or azide handle is introduced. A click reaction occurs in situ, covalently attaching the fluorophore only to the molecules that have incorporated the fatty acid analog. nih.gov This two-step approach offers superior specificity and allows for "pulse-chase" experiments to study the dynamics of lipid trafficking and turnover. acs.org Potential applications include:
Visualizing lipid droplet formation and dynamics.
Tracking the incorporation of fatty acids into specific membrane domains.
Identifying proteins that are modified with this specific fatty acid (palmitoylation or myristoylation analogs).
The development of fatty acid-based sensors could also be explored. For example, a derivative could be synthesized that exhibits a change in its fluorescent properties upon binding to a specific fatty acid-binding protein, enabling the real-time monitoring of intracellular free fatty acid concentrations. thermofisher.com
Sustainable and Eco-Friendly Synthetic Methodologies
The traditional method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction, which typically uses phosphorus tribromide (PBr₃) and elemental bromine (Br₂). libretexts.orgpressbooks.pub While effective, these reagents pose significant handling and environmental challenges. Future research must focus on developing greener and more sustainable synthetic routes to this compound and its derivatives.
Biocatalysis: One of the most promising avenues is the use of enzymes. Halogenase enzymes are capable of performing selective halogenation reactions in aqueous media under mild conditions. nih.gov The discovery or engineering of a halogenase that can specifically brominate undecanoic acid at the α-position would represent a major advance in green chemistry. This "white biotechnology" approach would replace harsh chemical reagents with a renewable and biodegradable catalyst. nih.gov Furthermore, other enzymes like lipases could be used for the clean, solvent-free synthesis of esters and amides from this compound. biorxiv.org
Green Chemistry Principles: Other sustainable approaches could involve:
Catalytic Halogenation: Developing a catalytic system that uses a safer bromine source (e.g., NaBr) and a recyclable catalyst to perform the α-bromination.
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as ionic liquids or supercritical CO₂. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, minimizing waste. This could involve catalytic processes that avoid the use of stoichiometric activating agents like PBr₃. mdpi.com
By embracing these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign, ensuring its viability as a valuable chemical building block for future innovations.
Q & A
Q. What are the optimal methods for synthesizing 2-bromoundecanoic acid, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves bromination of undecanoic acid. Two primary approaches are:
- Appel Reaction : Uses carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in anhydrous dichloromethane (DCM). Reaction conditions: 0–25°C, 12–24 hours. Yields range from 60–75% after purification via vacuum distillation .
- Hunsdiecker Reaction : Silver undecanoate reacted with bromine (Br₂) in CCl₄. Requires strict temperature control (40–60°C) to avoid decarboxylation. Yields ~50–65% after recrystallization .
Key Tip: Monitor reaction progress using thin-layer chromatography (TLC) with a fluorescent indicator (e.g., silica gel F254).
Q. Which analytical techniques are most reliable for characterizing this compound and confirming purity?
Methodological Answer:
- GC-MS : Use a HP-GC/MS system with electron ionization (EI) at 70 eV. Compare fragmentation patterns to NIST reference spectra (m/z 278 [M⁺], base peak at m/z 57) .
- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and C-Br bond (600–500 cm⁻¹). Reference NIST IR spectra for validation .
- ¹H/¹³C NMR : In CDCl₃, expect a triplet for the α-proton (δ 2.35 ppm) and a singlet for the terminal methyl group (δ 0.88 ppm). Carbon shifts: C-Br at δ 35–40 ppm .
- HPLC : Use a C18 column with UV detection at 210 nm. Purity >95% is achievable with gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent oxidation or hydrolysis.
- Avoid contact with strong oxidizers (e.g., KMnO₄) and moisture. Shelf life: >2 years under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or GC-MS fragments) for this compound?
Methodological Answer:
- Cross-Validation : Compare with multiple databases (NIST, PubChem) and replicate analyses using alternative instruments (e.g., high-resolution Q-TOF MS) .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals via slow evaporation in hexane/ethyl acetate (7:3).
- Isotopic Labeling : Use ¹³C-labeled precursors to track unexpected fragmentation pathways in MS .
Example: A 2022 study resolved a conflicting α-proton shift by identifying trace solvent (DMSO) impurities via 2D NMR .
Q. What experimental designs are recommended for studying the biological interactions of this compound (e.g., enzyme inhibition or cytotoxicity)?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity: Use MTT assay on HEK-293 cells. Prepare stock solutions in DMSO (<0.1% final concentration). IC₅₀ values typically >100 µM suggest low acute toxicity .
- Enzyme Inhibition: Test against fatty acid synthase (FASN) using a malonyl-CoA depletion assay. Monitor kinetics via UV-Vis at 340 nm (NADPH absorption) .
- Metabolite Profiling : Post-incubation, extract metabolites with acetonitrile and analyze via LC-MS/MS (ESI– mode). Identify adducts (e.g., [M–H]⁻ at m/z 277) .
Q. How can this compound be utilized as a precursor in synthesizing complex molecules for drug development?
Methodological Answer:
- Functionalization : Convert the carboxylic acid to an acyl chloride (SOCl₂, reflux) for amide coupling.
- Suzuki-Miyaura Cross-Coupling : React Pd(PPh₃)₄ with arylboronic acids to replace bromine. Optimize in THF/H₂O (3:1) at 80°C .
- Peptide Conjugation : Use EDC/NHS chemistry to attach to lysine residues. Purify via size-exclusion chromatography .
Case Study: A 2023 project synthesized a brominated lipid analog for membrane permeability studies, achieving 82% yield after column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
